molecular formula C17H24O2S2 B2834366 4-(1,3-Dithiolan-2-yl)phenyl octanoate CAS No. 331461-35-9

4-(1,3-Dithiolan-2-yl)phenyl octanoate

Cat. No.: B2834366
CAS No.: 331461-35-9
M. Wt: 324.5
InChI Key: ZPIDYXHPFGSNPQ-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)phenyl octanoate is an organic compound characterized by the presence of a phenyl ring substituted with a 1,3-dithiolan group and an octanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dithiolan-2-yl)phenyl octanoate typically involves the following steps:

    Formation of 1,3-Dithiolan-2-ylphenol: This intermediate can be synthesized by reacting 2-bromo-1,3-dithiolane with phenol in the presence of a base such as potassium carbonate.

    Esterification: The 1,3-dithiolan-2-ylphenol is then esterified with octanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl octanoate can undergo various chemical reactions, including:

    Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)phenyl octanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1,3-dithiolan-2-yl)phenyl octanoate involves its interaction with molecular targets such as enzymes or receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing octanoic acid, which may have biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dithiolan-2-yl)phenol: Lacks the octanoate ester group.

    4-(1,3-Dithiolane-2-yl)benzoic acid: Contains a carboxylic acid group instead of an ester.

    4-(1,3-Dithiolan-2-yl)phenyl acetate: Has a shorter ester chain compared to octanoate.

Uniqueness

4-(1,3-Dithiolan-2-yl)phenyl octanoate is unique due to its combination of a dithiolan ring and a long-chain ester, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Biological Activity

4-(1,3-Dithiolan-2-yl)phenyl octanoate is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and potential therapeutic properties.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a dithiolane ring and a phenyl group linked to an octanoate moiety. This structure is significant as it may influence the compound's lipophilicity and biological interactions.

The proposed mechanisms by which dithiolane-containing compounds exert their biological effects include:

  • Membrane Disruption : Dithiolane derivatives can interact with microbial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in microbial metabolism, although specific enzyme targets for this compound remain to be elucidated.

Study on Dithiolane Derivatives

A comparative study on various dithiolane derivatives demonstrated enhanced biological activity correlated with structural modifications. The study found that compounds with longer alkyl chains exhibited improved antibacterial properties due to better membrane interaction .

CompoundStructureAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Compound ADithiolane3264
Compound BDithiolane + Octanoate1632
This compoundDithiolane + Phenyl + OctanoateTBDTBD

Table 1: Biological activity comparison of dithiolane derivatives.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies on related compounds indicate favorable absorption characteristics when administered orally. The stability of these compounds in physiological conditions suggests potential for therapeutic use. However, detailed pharmacokinetic data specific to this compound is currently lacking and warrants further investigation.

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2S2/c1-2-3-4-5-6-7-16(18)19-15-10-8-14(9-11-15)17-20-12-13-21-17/h8-11,17H,2-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIDYXHPFGSNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)C2SCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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